molecular formula C8H7BrN2 B3044622 3-Amino-4-bromo-5-methylbenzonitrile CAS No. 1002761-99-0

3-Amino-4-bromo-5-methylbenzonitrile

Cat. No.: B3044622
CAS No.: 1002761-99-0
M. Wt: 211.06 g/mol
InChI Key: HXHUNOWRVCNLIF-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-5-methylbenzonitrile is a substituted benzonitrile derivative featuring an amino group at position 3, a bromine atom at position 4, and a methyl group at position 4. The nitrile group (-CN) confers electron-withdrawing properties, influencing the compound’s reactivity in electrophilic aromatic substitution or coupling reactions .

Properties

IUPAC Name

3-amino-4-bromo-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6(4-10)3-7(11)8(5)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHUNOWRVCNLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647163
Record name 3-Amino-4-bromo-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002761-99-0
Record name 3-Amino-4-bromo-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS 62584-27-4)

  • Molecular Formula : C₈H₄BrF₃N₂
  • Key Properties :
    • Boiling Point: 277°C
    • Density: 1.78 g/cm³
    • pKa: -3.35 (Predicted)
  • Comparison: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing acidity (low pKa) and thermal stability (high boiling point) compared to the methyl (-CH₃) group in the target compound.

3-Amino-5-bromobenzonitrile (CAS 49674-16-0)

  • Molecular Formula : C₇H₅BrN₂
  • Key Properties: No methyl group at position 5. Bromine at position 5 instead of 4 .
  • Comparison: The positional isomerism of bromine (5 vs. The absence of a methyl group reduces steric hindrance and lipophilicity compared to the target compound.

3-Amino-4-bromobenzamide (CAS 1261609-26-0)

  • Molecular Formula : C₇H₇BrN₂O
  • Key Properties :
    • Functional Group: Amide (-CONH₂) instead of nitrile (-CN) .
  • Comparison :
    • The amide group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability compared to nitrile-containing analogs.
    • Amides are less reactive in nucleophilic substitutions, limiting utility in certain synthetic pathways.

Physical and Chemical Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa Key Substituents
3-Amino-4-bromo-5-methylbenzonitrile* C₈H₇BrN₂ ~227.06 N/A N/A N/A -NH₂ (3), -Br (4), -CH₃ (5), -CN (1)
4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile C₈H₄BrF₃N₂ 265.03 277 1.78 -3.35 -NH₂ (4), -Br (3), -CF₃ (5), -CN (1)
3-Amino-5-bromobenzonitrile C₇H₅BrN₂ 197.03 N/A N/A N/A -NH₂ (3), -Br (5), -CN (1)
2-Amino-4-chloro-5-methoxybenzonitrile C₈H₇ClN₂O 198.61 N/A N/A N/A -NH₂ (2), -Cl (4), -OCH₃ (5), -CN (1)

*Data inferred from structural analogs due to lack of direct experimental values.

Research Findings and Implications

Electronic Effects: The methyl group in this compound is electron-donating, contrasting with the electron-withdrawing -CF₃ group in CAS 62584-27-2. This difference may lower acidity (higher pKa) and reduce thermal stability compared to the trifluoromethyl analog .

Biological Activity: Bromine’s position (4 vs. 5) influences steric interactions in binding pockets. For example, 3-Amino-5-bromobenzonitrile may exhibit distinct pharmacokinetic profiles due to reduced steric bulk compared to the target compound .

Synthetic Utility : The nitrile group in benzonitrile derivatives facilitates Suzuki-Miyaura couplings, whereas amides (e.g., CAS 1261609-26-0) require additional activation steps for cross-coupling .

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